[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine
Overview
Description
3-(1,3-Benzoxazol-2-yl)propylamine: is an organic compound with the molecular formula C11H14N2O It features a benzoxazole ring attached to a propyl chain, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)propylamine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Attachment of the Propyl Chain: The benzoxazole is then reacted with a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate to form the propyl-substituted benzoxazole.
Introduction of the Methylamine Group: Finally, the propyl-substituted benzoxazole is treated with methylamine under suitable conditions to yield 3-(1,3-Benzoxazol-2-yl)propylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(1,3-Benzoxazol-2-yl)propylamine can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzoxazole ring or the amine group, potentially leading to ring-opened products or reduced amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, where it can form various derivatives by replacing the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or ring-opened compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-Benzoxazol-2-yl)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The benzoxazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, 3-(1,3-Benzoxazol-2-yl)propylamine can be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)propylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[3-(1,3-Benzoxazol-2-yl)propyl]amine: Lacks the methyl group, which may affect its reactivity and biological activity.
3-(1,3-Benzoxazol-2-yl)ethylamine: Has a shorter ethyl chain, which could influence its physical properties and interactions.
3-(1,3-Benzoxazol-2-yl)propylamine: Contains an ethyl group instead of a methyl group, potentially altering its chemical behavior.
Uniqueness
3-(1,3-Benzoxazol-2-yl)propylamine is unique due to its specific combination of a benzoxazole ring, a propyl chain, and a methylamine group. This structure provides a balance of rigidity and flexibility, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-N-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEJPMYJSQTLOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.